molecular formula C6H9ClO2 B13404981 3-Chlorooxepan-2-one

3-Chlorooxepan-2-one

Cat. No.: B13404981
M. Wt: 148.59 g/mol
InChI Key: XJOZVHUKILXBEV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorooxepan-2-one can be synthesized through the Baeyer-Villiger oxidation of 3-chlorocyclohexanone. The reaction typically involves the use of peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to yield the desired lactone .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Baeyer-Villiger oxidation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the product .

Mechanism of Action

The mechanism of action of 3-chlorooxepan-2-one primarily involves its reactivity as a lactone. The compound can undergo ring-opening reactions, which are catalyzed by various agents, leading to the formation of polyesters. These polyesters can further interact with biological systems, exhibiting properties such as biodegradability and biocompatibility .

Comparison with Similar Compounds

Uniqueness: 3-Chlorooxepan-2-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and allows for specific functionalization through substitution reactions. This makes it a versatile compound for the synthesis of specialized polymers and materials .

Properties

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

3-chlorooxepan-2-one

InChI

InChI=1S/C6H9ClO2/c7-5-3-1-2-4-9-6(5)8/h5H,1-4H2

InChI Key

XJOZVHUKILXBEV-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(=O)C(C1)Cl

Origin of Product

United States

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